molecular formula C13H20N2O2 B1419195 Benzyl (4-amino-2-methylbutan-2-yl)carbamate CAS No. 1131622-26-8

Benzyl (4-amino-2-methylbutan-2-yl)carbamate

Cat. No. B1419195
M. Wt: 236.31 g/mol
InChI Key: GXEVAEKOKKALIO-UHFFFAOYSA-N
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Description

Benzyl (4-amino-2-methylbutan-2-yl)carbamate, also known as Carbamic Acid Benzyl Ester , is a chemical compound with the molecular formula C13H20N2O2 . It exists as a white to nearly white powder or crystalline substance .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of approximately 87.0°C to 89.0°C .
  • Molecular Weight : The molecular weight is 236.31 g/mol .

Scientific Research Applications

Synthetic Routes and Compound Synthesis

The scientific research applications of benzyl (4-amino-2-methylbutan-2-yl)carbamate and related compounds primarily revolve around their synthesis and potential as intermediates in the development of various chemical entities. For instance, alternative synthetic routes have been explored to produce dioxolanes and thiadiazines, highlighting the versatility of carbamate compounds in organic synthesis. This research demonstrates the hydrolysis and conversion processes involving carbamates to yield structurally diverse molecules, showcasing their role in synthesizing complex organic compounds (Isobaev et al., 2021).

Inhibitors for Enzymatic Activities

Further, novel sulfonamide-based carbamates have been identified as selective inhibitors of butyrylcholinesterase (BChE), a key enzyme relevant in neurodegenerative diseases. This research underlines the therapeutic potential of carbamate derivatives in modulating enzymatic activities, where specific benzyl carbamates exhibited significant inhibitory action against BChE, compared to standard treatments (Magar et al., 2021).

Agricultural Applications

Carbamate compounds, including benzimidazole carbamates, have been utilized in agricultural applications, particularly as components in polymeric and solid lipid nanoparticles for the sustained release of fungicides. This research indicates the potential of carbamates in enhancing the delivery and efficacy of agricultural chemicals, thereby reducing their environmental impact and toxicity (Campos et al., 2015).

Hydro-Lipophilic Properties Study

The study of hydro-lipophilic properties of novel fluorinated benzyl carbamates of 4-aminosalicylanilides has been conducted to explore the relationship between the chemical structure and biological activity of carbamate derivatives. These insights are crucial for the development of new drugs with enhanced efficacy and reduced side effects, indicating the importance of carbamates in medicinal chemistry (Jankech et al., 2020).

properties

IUPAC Name

benzyl N-(4-amino-2-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEVAEKOKKALIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662665
Record name Benzyl (4-amino-2-methylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-amino-2-methylbutan-2-yl)carbamate

CAS RN

1131622-26-8
Record name Benzyl (4-amino-2-methylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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